Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS: 307989-42-0): Strategic Synthesis and Application in Fluorinated Drug Discovery
Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS: 307989-42-0): Strategic Synthesis and Application in Fluorinated Drug Discovery
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the trifluoromethoxy (–OCF₃) group is highly prized for its ability to simultaneously increase lipophilicity and metabolic stability while modulating the electron density of adjacent aromatic systems. Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS: 307989-42-0) serves as a critical, high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream applications of this compound. By examining the causality behind the synthetic workflows, this guide equips bench chemists and drug development professionals with self-validating protocols to ensure high-yield, high-purity production.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of Methyl 5-nitro-2-(trifluoromethoxy)benzoate features a benzene ring heavily substituted with electron-withdrawing groups. The –OCF₃ group adopts a conformation that is often orthogonal to the aromatic plane, which significantly impacts the molecule's interaction with biological target pockets and its behavior during chromatographic purification.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate |
| CAS Registry Number | 307989-42-0[1] |
| Molecular Formula | C₉H₆F₃NO₅[1] |
| Molecular Weight | 265.14 g/mol [1] |
| Density | 1.476 ± 0.06 g/cm³ (Predicted)[2] |
| Boiling Point | 307.4 ± 37.0 °C at 760 mmHg[1] |
| Physical State | Solid / Crystalline Powder |
| Commercial Purity Standard | ≥95.0% to 98.0%[1],[3] |
Causality in Regioselective Synthesis
The synthesis of Methyl 5-nitro-2-(trifluoromethoxy)benzoate relies on the precise regiocontrol dictated by the substituents on the starting material, 2-(trifluoromethoxy)benzoic acid. Understanding the electronic and steric causality here is paramount for predicting yields and minimizing purification bottlenecks.
In electrophilic aromatic substitution (nitration), the two existing functional groups exert a synergistic directing effect:
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The –OCF₃ Group: Acts as an ortho/para director. While it is electron-withdrawing via induction (–I), it can donate electron density through resonance (+R) from the oxygen lone pairs.
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The –COOH Group: Acts as a strong meta director and ring deactivator.
Because position C-5 is simultaneously para to the –OCF₃ group and meta to the –COOH group, both substituents cooperatively direct the incoming nitronium ion (NO₂⁺) to the exact same carbon. This synergistic causality results in near-exclusive formation of the 5-nitro isomer, bypassing the need for complex isomer separation.
Diagram 1: Synergistic directing effects leading to exclusive C-5 nitration.
Experimental Workflows: A Self-Validating Protocol
To transform the theoretical regioselectivity into a tangible product, the following step-by-step methodology outlines the synthesis from the parent acid down to the highly valuable aniline derivative (CAS: 307989-43-1)[4].
Expertise Insight: Why esterify before reducing the nitro group? If the nitro group is reduced while the carboxylic acid is free, the resulting 5-amino-2-(trifluoromethoxy)benzoic acid forms a highly polar zwitterion. This makes liquid-liquid extraction nearly impossible and crashes the yield. By masking the acid as a methyl ester first, the downstream aniline remains highly soluble in organic solvents, ensuring a seamless purification.
Step 1: Nitration to 5-Nitro-2-(trifluoromethoxy)benzoic acid (CAS: 307989-55-5)
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Procedure: To a round-bottom flask charged with concentrated H₂SO₄ (5.0 equiv) at 0 °C, 2-(trifluoromethoxy)benzoic acid (1.0 equiv) is added portion-wise. Fuming HNO₃ (1.2 equiv) is added dropwise, maintaining the internal temperature below 5 °C. The reaction is allowed to warm to ambient temperature over 2 hours.
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Causality: Strict temperature control prevents oxidative degradation of the electron-deficient aromatic ring and avoids di-nitration.
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Self-Validation Checkpoint: Quench a 10 µL aliquot in water/MeCN. LC-MS analysis must show complete consumption of the starting material and a single dominant peak at m/z 250 [M-H]⁻[5].
Step 2: Esterification to Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS: 307989-42-0)
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Procedure: The crude nitro-acid is dissolved in anhydrous methanol. Thionyl chloride (SOCl₂, 1.5 equiv) is added dropwise at 0 °C. The mixture is then heated to reflux for 4 hours.
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Causality: SOCl₂ reacts with methanol to generate HCl in situ, acting as a potent, anhydrous acid catalyst while transiently forming the highly reactive acyl chloride. This drives the equilibrium entirely to the ester product.
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Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a distinct non-polar shift. ¹H NMR validation requires the appearance of a sharp 3H singlet at ~3.95 ppm, confirming the successful installation of the methyl ester[1].
Step 3: Downstream Reduction to Methyl 5-amino-2-(trifluoromethoxy)benzoate (CAS: 307989-43-1)
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Procedure: The nitro ester is dissolved in ethanol. 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) is added. The suspension is stirred vigorously under a Hydrogen atmosphere (1 atm) at room temperature for 12 hours.
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Causality: Mild catalytic hydrogenation selectively reduces the nitro group to an amine without risking hydrogenolysis of the C-F bonds in the trifluoromethoxy group.
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Self-Validation Checkpoint: Disappearance of the nitro group is confirmed by the emergence of a broad 2H singlet (–NH₂) around 4.0 ppm in ¹H NMR, and a mass shift to m/z 236 [M+H]⁺[4].
Diagram 2: Sequential synthetic workflow prioritizing organic solubility and yield.
Mechanistic Role in Medicinal Chemistry
The structural motif provided by Methyl 5-nitro-2-(trifluoromethoxy)benzoate is highly sought after in the pharmaceutical industry. Once reduced to the corresponding aniline, the molecule provides two distinct, orthogonal reactive handles:
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The Amine (C-5): Ready for Buchwald-Hartwig cross-coupling, reductive amination, or conversion to an amide/urea.
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The Methyl Ester (C-1): Can be selectively hydrolyzed back to the carboxylic acid for amide coupling, or reduced to a benzyl alcohol.
This specific scaffold has been heavily utilized in the patent literature. For example, patents assigned to Pfizer Inc. (such as EP1183229 B1 ) detail the use of highly substituted fluorinated and trifluoromethoxylated aryl building blocks in the development of potent therapeutic agents, including cholesteryl ester transfer protein (CETP) inhibitors and advanced kinase inhibitors[6],[7],[8]. The trifluoromethoxy group specifically prevents oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the ortho position while enhancing the drug's ability to cross lipid bilayers.
References
-
Chemsrc. "CAS#:307989-42-0 | Methyl 5-nitro-2-(trifluoromethoxy)benzoate". Available at: [Link]
- European Patent Office / Google Patents. "EP1183229B1 - Arylsulfid- und arylsulfoxid-derivate (Pfizer Inc. / Agouron Pharmaceuticals)".
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